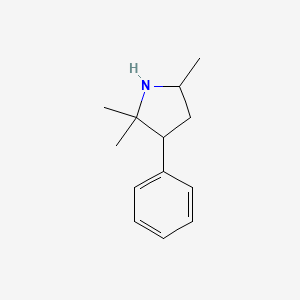
2,2,5-Trimethyl-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-3-phenylpyrrolidine is a heterocyclic organic compound with the molecular formula C13H19N It features a pyrrolidine ring substituted with three methyl groups and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-3-phenylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,2,5-trimethylpyrrolidine with phenylmagnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,2,5-Trimethyl-3-phenylpyrrolidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Derivate zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Verschiedene Nucleophile, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden:
Oxidation: Ketone, Carbonsäuren.
Reduktion: Reduzierte Derivate der ursprünglichen Verbindung.
Substitution: Substituierte Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-3-phenylpyrrolidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität und Interaktionen mit verschiedenen Biomolekülen.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer in der Arzneimittelsynthese.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse
5. Wirkmechanismus
Der Wirkmechanismus von 2,2,5-Trimethyl-3-phenylpyrrolidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Ähnliche Verbindungen:
Pyrrolidin: Ein einfacheres Analogon mit einem fünfgliedrigen Ring, der Stickstoff enthält.
2,2,5-Trimethylpyrrolidin: Fehlt die Phenylgruppe, wodurch es weniger komplex ist.
3-Phenylpyrrolidin: Ähnliche Struktur, aber ohne die zusätzlichen Methylgruppen
Einzigartigkeit: 2,2,5-Trimethyl-3-phenylpyrrolidin zeichnet sich durch seine einzigartige Kombination von Substituenten aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog with a five-membered ring containing nitrogen.
2,2,5-Trimethylpyrrolidine: Lacks the phenyl group, making it less complex.
3-Phenylpyrrolidine: Similar structure but without the additional methyl groups
Uniqueness: 2,2,5-Trimethyl-3-phenylpyrrolidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2,2,5-trimethyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-9-12(13(2,3)14-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI-Schlüssel |
FVDMLCGIOKMSRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(N1)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
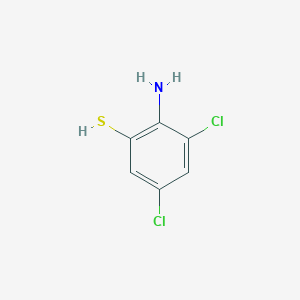

![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

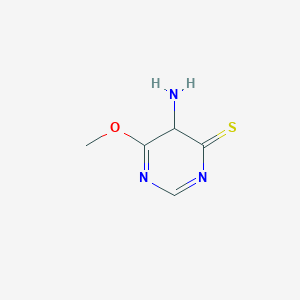
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)
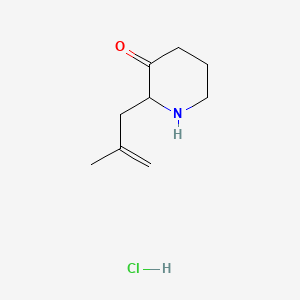

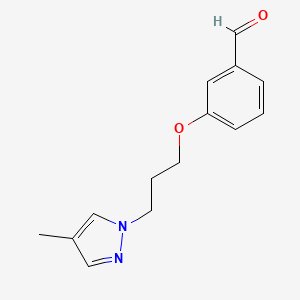
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
